Dihydro Flupentixol-d4: Chemical Structure, Properties, and Bioanalytical Applications
Dihydro Flupentixol-d4: Chemical Structure, Properties, and Bioanalytical Applications
Executive Overview
Flupentixol is a highly potent, typical antipsychotic of the thioxanthene class, functioning primarily as a dual D1 and D2 dopamine receptor antagonist[1][2]. During active pharmaceutical ingredient (API) synthesis, long-term storage, or in vivo enzymatic metabolism, the exocyclic double bond of flupentixol can undergo reduction. This process yields dihydroflupentixol , a critical impurity and potential metabolite that must be strictly monitored to ensure drug safety and efficacy[3].
To accurately quantify trace levels of this compound in complex biological matrices (such as human plasma), analytical chemists rely on Dihydro Flupentixol-d4 []. As a Stable Isotope-Labeled Internal Standard (SIL-IS), this deuterated analog provides the ultimate benchmark for mass spectrometry, enabling self-validating quantitative workflows that eliminate the analytical ambiguities caused by matrix effects[1].
Chemical Structure and Physicochemical Properties
Structural Causality: From API to Impurity
The parent drug, flupentixol (C₂₃H₂₅F₃N₂OS), features a double bond at the C9 position of the thioxanthene ring, which gives rise to cis (Z) and trans (E) isomerism[5][6]. The reduction of this specific double bond eliminates the stereocenter, saturating the C9 position to form dihydroflupentixol (4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl]-1-piperazineethanol)[7][8].
Isotopic Design of the d4 Standard
Dihydro Flupentixol-d4 incorporates four deuterium atoms, typically localized on the piperazine ring or the aliphatic chain to resist hydrogen-deuterium exchange in aqueous environments[].
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The +4 Da Mass Shift: This specific degree of deuteration is an intentional design choice. A mass shift of +4 Daltons ensures that the isotopic envelope of the unlabeled analyte (which naturally contains M+1, M+2, and M+3 peaks due to ¹³C and ³⁴S isotopes) does not overlap with the internal standard's signal. This prevents "isotopic cross-talk," a phenomenon that can severely skew calibration curves at the lower limit of quantitation (LLOQ).
Quantitative Data Summary
The physicochemical specifications of the unlabeled impurity and its deuterated counterpart are summarized below for comparative reference.
| Property | Dihydroflupentixol (Unlabeled) | Dihydro Flupentixol-d4 (SIL-IS) |
| CAS Number | 14141-25-4[7] | 1795025-21-6[] |
| Molecular Formula | C₂₃H₂₇F₃N₂OS[8] | C₂₃H₂₃D₄F₃N₂OS[] |
| Molecular Weight | 436.53 g/mol [9] | 440.56 g/mol [] |
| Structural Feature | Saturated C9 position | +4 Da Deuterium labeling |
| Primary Application | Reference Standard / Impurity Profiling | LC-MS/MS Internal Standard |
Mechanistic Role in Bioanalysis (E-E-A-T)
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analyzing trace metabolites in plasma is inherently challenging due to matrix effects —where co-eluting endogenous lipids, salts, or proteins suppress or enhance the ionization of the target analyte in the Electrospray Ionization (ESI) source[1].
The Causality of Co-elution: Because the physicochemical properties (pKa, lipophilicity, and molecular volume) of Dihydro Flupentixol-d4 are virtually identical to the unlabeled metabolite, the two compounds co-elute chromatographically[1]. By entering the MS source at the exact same retention time, the SIL-IS experiences the identical matrix environment as the target analyte.
If a co-eluting plasma lipid suppresses the ionization efficiency of the target analyte by 30%, it simultaneously suppresses the SIL-IS by 30%. Because quantitation is based on the Analyte/IS peak area ratio , this suppression cancels out mathematically. This dynamic creates a highly robust, self-correcting analytical system favored by regulatory bodies like the EMA and FDA[1].
Fig 1: Structural relationship and synthetic pathway from API to SIL-IS.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To leverage Dihydro Flupentixol-d4 effectively, researchers must implement a self-validating extraction and detection protocol. The following methodology ensures high recovery and compensates for analytical drift during high-throughput Therapeutic Drug Monitoring (TDM).
Step 1: Reagent and Standard Preparation
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Stock Solutions: Dissolve Dihydroflupentixol (analyte) and Dihydro Flupentixol-d4 (IS) in LC-MS grade methanol to achieve 1.0 mg/mL stock solutions.
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Working IS Solution: Dilute the IS stock in 0.1% Formic Acid in Acetonitrile to a final working concentration of 10 ng/mL.
Step 2: Sample Extraction (Protein Precipitation)
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Aliquot: Transfer 100 µL of human plasma (containing the unknown analyte concentration) into a 1.5 mL microcentrifuge tube.
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Spike & Precipitate: Add 300 µL of the working IS solution (Acetonitrile with 10 ng/mL Dihydro Flupentixol-d4). Self-Validation Check: The organic solvent simultaneously precipitates plasma proteins while uniformly distributing the internal standard.
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Agitation: Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.
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Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix.
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Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Step 3: Chromatographic Separation (UHPLC)
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Column: Inject 5 µL onto a C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.
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Mobile Phases:
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Phase A: 0.1% Formic Acid in Optima-grade Water.
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Phase B: 0.1% Formic Acid in Optima-grade Acetonitrile.
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Gradient: Run a ballistic gradient from 10% B to 90% B over 3.0 minutes to elute the highly lipophilic thioxanthene derivatives, followed by a 1-minute re-equilibration.
Step 4: Tandem Mass Spectrometry (MRM Mode)
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Ionization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
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Multiple Reaction Monitoring (MRM):
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Set the quadrupole to isolate the protonated precursor ion
at m/z 437.2 for unlabeled dihydroflupentixol and m/z 441.2 for the d4 isotope. -
Apply collision energy to monitor specific product ions. The exact co-elution of m/z 437.2 and m/z 441.2 validates the retention time and confirms the absence of chromatographic shifts.
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Fig 2: Self-validating LC-MS/MS workflow utilizing SIL-IS for matrix effect normalization.
References
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Benchchem. (E/Z)-Flupentixol-d4 Dihydrochloride. Retrieved from 1
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BOC Sciences. Isotope Labeled Impurities - Dihydro Flupentixol-[d4]. Retrieved from
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NIST WebBook. Flupentixol. Retrieved from 5
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Cayman Chemical. cis-Flupenthixol (hydrochloride). Retrieved from2
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ChemicalBook. 4-[3-[2-(TrifluoroMethyl)thioxanthen-9-yl]propyl]-1-piperazineethanol. Retrieved from 7
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Charm17. Dihydro Flupentixol-d4. Retrieved from 3
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Cato-Chem. Flupentixol Impurity N38. Retrieved from9
Sources
- 1. (E/Z)-Flupentixol-d4 Dihydrochloride | 1246833-30-6 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 二氢氟戊二醇-上海洽姆分析技术有限公司 [m.charm17.com]
- 5. Flupentixol [webbook.nist.gov]
- 6. Flupentixol [drugfuture.com]
- 7. 4-[3-[2-(TrifluoroMethyl)thioxanthen-9-yl]propyl]-1-piperazineethanol | 14141-25-4 [chemicalbook.com]
- 8. 14141-25-4 CAS Manufactory [m.chemicalbook.com]
- 9. 30909-51-4 | Flupentixol Impurity N38 - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
